molecular formula C5H11NO B117109 4-Hydroxypiperidine CAS No. 5382-16-1

4-Hydroxypiperidine

Cat. No.: B117109
CAS No.: 5382-16-1
M. Wt: 101.15 g/mol
InChI Key: HDOWRFHMPULYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxypiperidine, also known as this compound, is an organic compound with the molecular formula C5H11NO. It is a six-membered heterocyclic amine containing one nitrogen atom and a hydroxyl group at the fourth position. This compound is a versatile intermediate in organic synthesis and is used in various pharmaceutical and chemical applications .

Mechanism of Action

Target of Action

4-Hydroxypiperidine, also known as Piperidin-4-ol or 4-Piperidinol, has been found to be a potent antagonist of the human H3 receptor . This receptor is a presynaptic histamine receptor that controls the release of histamine and other neurotransmitters in the central nervous system .

Mode of Action

The compound interacts with its targets, primarily the H3 receptors, through antagonistic action . This means it binds to these receptors and inhibits their normal function, which can lead to changes in the neurotransmitter levels in the brain .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the neurotransmitter histamine. By acting as an antagonist at the H3 receptor, this compound can affect the release of histamine and other neurotransmitters, potentially altering various neurological processes .

Pharmacokinetics

Its molecular weight of 1011469 suggests that it may have good bioavailability, as smaller molecules tend to be more readily absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the H3 receptor. This can lead to changes in neurotransmitter levels, which may have various downstream effects on neurological function . In addition, some pyrimidine derivatives containing the this compound group have shown antiproliferative activity against certain human tumor cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s activity may be affected by the pH of its environment, as it contains a hydroxyl group that can undergo ionization . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, could potentially interact with this compound and affect its action .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxypiperidine can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the reduction of 4-piperidone with sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, piperidin-4-ol is often produced via catalytic hydrogenation of pyridine derivatives under high pressure and temperature conditions. The use of platinum or palladium catalysts is common in these processes to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products:

    Oxidation: Piperidin-4-one

    Reduction: this compound

    Substitution: Various substituted piperidines depending on the reagent used

Comparison with Similar Compounds

4-Hydroxypiperidine can be compared with other similar compounds, such as:

    Piperidine: A six-membered heterocyclic amine without a hydroxyl group.

    Piperidin-4-one: The oxidized form of piperidin-4-ol.

    Piperidin-3-ol: A similar compound with the hydroxyl group at the third position.

Uniqueness: this compound is unique due to its hydroxyl group at the fourth position, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .

Properties

IUPAC Name

piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOWRFHMPULYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202098
Record name Piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Alfa Aesar MSDS]
Record name 4-Hydroxypiperidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20051
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5382-16-1
Record name 4-Hydroxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5382-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERIDIN-4-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC61EA060X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of piperdine-4-ol (1.2 g, 12.0 mmol) in isopropylalcohol (30 mL) was prepared and 1N NaOH (8 mL) was added with stirring. After stirring 15 min at room temperature, 2,4,6-trichloropyridine (2.0 g, 10.0 mmol) was added, and the resulting reaction mixture was heated at 60° C. for 10 hours. After this time, water was added to the reaction mixture (100 mL), and the product was extracted with ethyl acetate (200 mL×3). The organic extract was washed with brine solution followed by water, after which the organic layer was dried over using sodium sulphate and concentrated under vacuum. The resulting product was purified by column chromatography using 230-400 mesh silica gel, eluted with 30:70 ethyl acetate:petroleum ether, to afford the desired compound as light yellow solid (1 g, yield 37%).
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxypiperidine
Reactant of Route 2
4-Hydroxypiperidine
Reactant of Route 3
4-Hydroxypiperidine
Reactant of Route 4
4-Hydroxypiperidine
Reactant of Route 5
4-Hydroxypiperidine
Reactant of Route 6
4-Hydroxypiperidine
Customer
Q & A

Q1: What is the molecular formula and weight of piperidin-4-ol?

A1: The molecular formula of piperidin-4-ol is C5H11NO, and its molecular weight is 101.15 g/mol.

Q2: How is the conformation of the piperidine ring in piperidin-4-ol derivatives determined?

A2: NMR spectroscopy is a powerful tool for determining the conformation of the piperidine ring in piperidin-4-ol derivatives. [] This technique provides valuable information about the spatial arrangement of atoms within the molecule.

Q3: What are some common intermolecular interactions observed in piperidin-4-ol derivatives?

A3: X-ray crystallography studies have revealed that piperidin-4-ol derivatives commonly exhibit O-H...N hydrogen bonds, influencing their crystal packing and physicochemical properties. [] In some cases, N-oxide formation can lead to the dominance of O-H...O hydrogen bonds instead. []

Q4: What is the primary mechanism of action of haloperidol, and how is piperidin-4-ol involved in its metabolism?

A4: Haloperidol exerts its antipsychotic effects primarily by antagonizing dopamine D2 receptors. [, , ] It undergoes extensive hepatic metabolism, and one of its metabolic pathways involves oxidation of the piperidin-4-ol moiety to form pyridinium metabolites, some of which are potentially neurotoxic. []

Q5: How does the position of a methyl substituent on the phenoxyethyl group influence the biological activity of piperidin-4-ol derivatives?

A5: The position of a methyl substituent on the phenoxyethyl group in piperidin-4-ol derivatives can significantly influence their geometry and intermolecular interactions, ultimately affecting their pharmacological properties. []

Q6: Are there any piperidin-4-ol derivatives that exhibit selectivity for dopamine D2 receptors over D3 receptors?

A6: Yes, compounds like L-741,626 (4-(4-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol) [, , , , ] and SV 293 (1-((5-methoxy-1H-indol-3-yl)methyl)-4-(4-(methylthio)phenyl)piperidin-4-ol) [, ] have demonstrated preferential binding affinity for dopamine D2 receptors compared to D3 receptors. This selectivity makes them valuable tools for investigating the distinct roles of these receptor subtypes.

Q7: What is the role of the sigma-1 receptor (S1R) in the central nervous system, and how do piperidin-4-ol derivatives interact with it?

A7: The S1R is involved in various cellular processes, including neuroprotection and modulation of neurotransmitter release. [] Reduced haloperidol and its difluorinated analogue, (±)-4-(4-chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol, act as potent S1R ligands. [] These compounds have shown promise in preclinical models for their ability to enhance brain-derived neurotrophic factor (BDNF) secretion, potentially offering therapeutic benefits for cognitive impairments. []

Q8: How does S32504, a naphtoxazine derivative containing a piperidin-4-ol moiety, exert its antiparkinsonian effects?

A8: S32504 acts as a potent agonist at both dopamine D3 and D2 receptors. [, , ] Its antiparkinsonian effects are primarily attributed to its agonistic activity at D2 receptors, as evidenced by studies in animal models of Parkinson's disease. [] Interestingly, S32504 also exhibits neuroprotective properties, potentially mediated by D3 receptor activation. []

Q9: Can piperidin-4-ol derivatives act as antagonists at chemokine receptors, and what are the potential therapeutic implications?

A9: Yes, certain piperidin-4-ol derivatives, such as those containing a 4-(4-chlorophenyl)-1-[4-phenyl-4-(pyrid-3-yl)but-3-enyl]piperidin-4-ol motif, have been identified as potent and selective antagonists of the chemokine receptor CCR1. [] This finding suggests their potential therapeutic application in inflammatory diseases like rheumatoid arthritis, where CCR1 plays a role in leukocyte recruitment and activation.

Q10: How can piperidin-4-ol be used as a synthon in organic chemistry?

A10: Piperidin-4-ol serves as a versatile building block in organic synthesis. For instance, it can be utilized in the synthesis of substituted piperidin-4-ols through reactions with Grignard reagents. [] Additionally, it can be incorporated into larger molecular frameworks, such as tetrakis(piperidin-4-ol) ligands, which have shown catalytic activity in Suzuki-Miyaura cross-coupling reactions. [, ]

Q11: What is the significance of decarboxylative ring-opening reactions in the context of piperidin-4-ol derivatives?

A11: Decarboxylative ring-opening reactions provide an efficient route to synthesize N-aminoethyl cyclic amines, which are valuable intermediates in the preparation of various biologically active compounds. [] For instance, this approach has been successfully employed to synthesize potent and selective IP (PGI2 receptor) agonists. []

Q12: How can piperidin-4-ol be incorporated into supramolecular structures with potential applications in materials science?

A12: Piperidin-4-ol, with its hydrogen-bonding hydroxyl group and electron-donating piperidino group, can function as a multi-functional supramolecular building block. [] When incorporated into ionic crystals with quinolinium, it can induce a non-centrosymmetric structure, leading to nonlinear optical activity. [] This property has potential applications in areas like optical communications and data storage.

Q13: Are there any natural product derivatives of piperidin-4-ol?

A13: Yes, (+)-(S)-streptenol A is a natural product with a piperidin-4-ol moiety. [] Its synthesis often involves strategies like domino aza-Cope/aza-Prins cascades. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.